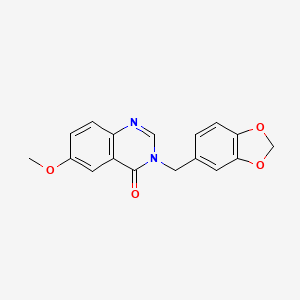![molecular formula C15H19N3O2 B3818491 5-cyclobutyl-4-[2-(4-methoxyphenyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3818491.png)
5-cyclobutyl-4-[2-(4-methoxyphenyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one
Vue d'ensemble
Description
5-cyclobutyl-4-[2-(4-methoxyphenyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one, also known as CBT-1, is a compound that has been extensively researched for its potential use in the treatment of various neurological disorders.
Mécanisme D'action
5-cyclobutyl-4-[2-(4-methoxyphenyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). mGluR5 is a G protein-coupled receptor that is widely distributed throughout the brain and is involved in various neurological processes, including learning, memory, and addiction. 5-cyclobutyl-4-[2-(4-methoxyphenyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one binds to the allosteric site of mGluR5 and inhibits its activity, leading to a reduction in glutamate signaling in the brain.
Biochemical and Physiological Effects:
5-cyclobutyl-4-[2-(4-methoxyphenyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one has been shown to have a number of biochemical and physiological effects in animal models. These effects include a reduction in glutamate signaling, an increase in GABA signaling, and an increase in neurotrophic factors such as brain-derived neurotrophic factor (BDNF). Additionally, 5-cyclobutyl-4-[2-(4-methoxyphenyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one has been shown to increase the number of dendritic spines in the prefrontal cortex, which is thought to be important for learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-cyclobutyl-4-[2-(4-methoxyphenyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one is its selectivity for mGluR5, which allows for more specific targeting of this receptor subtype compared to other compounds that may have off-target effects. Additionally, 5-cyclobutyl-4-[2-(4-methoxyphenyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one has been shown to have a favorable pharmacokinetic profile, with good brain penetration and a long half-life. However, one limitation of 5-cyclobutyl-4-[2-(4-methoxyphenyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 5-cyclobutyl-4-[2-(4-methoxyphenyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one. One area of interest is the potential use of 5-cyclobutyl-4-[2-(4-methoxyphenyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one in the treatment of post-traumatic stress disorder (PTSD), as preclinical studies have shown promising results in reducing fear-related behaviors in animal models of PTSD. Another area of interest is the potential use of 5-cyclobutyl-4-[2-(4-methoxyphenyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one in combination with other compounds, such as selective serotonin reuptake inhibitors (SSRIs), for the treatment of depression and anxiety. Additionally, further research is needed to better understand the long-term effects of 5-cyclobutyl-4-[2-(4-methoxyphenyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one on brain function and behavior.
Applications De Recherche Scientifique
5-cyclobutyl-4-[2-(4-methoxyphenyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one has been extensively researched for its potential use in the treatment of various neurological disorders, including anxiety, depression, and addiction. In preclinical studies, 5-cyclobutyl-4-[2-(4-methoxyphenyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one has shown promising results in reducing anxiety and depression-like behaviors in animal models. Additionally, 5-cyclobutyl-4-[2-(4-methoxyphenyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one has been shown to reduce drug-seeking behavior in animal models of addiction.
Propriétés
IUPAC Name |
3-cyclobutyl-4-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-20-13-7-5-11(6-8-13)9-10-18-14(12-3-2-4-12)16-17-15(18)19/h5-8,12H,2-4,9-10H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFQDKDXGAKSLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2C(=NNC2=O)C3CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyclobutyl-4-[2-(4-methoxyphenyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 1-({2-[(4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-3-piperidinecarboxylate](/img/structure/B3818413.png)
![(3S*,4R*)-1-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-4-(3-methyl-2-thienyl)piperidin-3-ol](/img/structure/B3818420.png)
![4-[4-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]butan-1-ol](/img/structure/B3818430.png)
methanone](/img/structure/B3818431.png)
![3-(1-{[3-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B3818434.png)

![4-ethoxy-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]pyrimidin-2-amine](/img/structure/B3818456.png)
![N-(3'-methyl-3-biphenylyl)-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinecarboxamide](/img/structure/B3818467.png)
![1-(6,7-dimethyl-1H-benzimidazol-2-yl)-N-{[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methyl}methanamine](/img/structure/B3818479.png)

![2-[(1,3-benzodioxol-5-ylmethyl)amino]-N-pyrazin-2-ylacetamide](/img/structure/B3818499.png)
![2-(1-(4-fluorobenzyl)-4-{[5-(1-piperidinylmethyl)-2-thienyl]methyl}-2-piperazinyl)ethanol](/img/structure/B3818507.png)
![2-(1-cyclohexen-1-ylcarbonyl)-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B3818510.png)
![7-chloro-N-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B3818522.png)